2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-22-15-5-4-13(8-11(15)2-7-18(22)24)21-17(23)10-25-16-6-3-12(19)9-14(16)20/h3-6,8-9H,2,7,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYCQFMSBAYUDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide , often referred to by its chemical structure or CAS number (677741-07-0), is a synthetic derivative notable for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure
The compound features a unique structure that combines a dichlorophenoxy group with a tetrahydroquinoline moiety. This structural configuration is believed to contribute significantly to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains.
- Anticancer Properties : In vitro studies have indicated that it may inhibit the proliferation of cancer cells, particularly in certain types of tumors.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways that regulate cell survival and proliferation.
- Enzyme Inhibition : It might inhibit enzymes that are critical for cancer cell growth or microbial survival.
Antimicrobial Activity
A study published in PubMed reported that derivatives of similar structures exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The specific efficacy of this compound against these pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent .
Anticancer Activity
In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable case study involved the treatment of human breast cancer cells where the compound significantly reduced cell viability at micromolar concentrations. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .
Neuroprotective Effects
Research has indicated that this compound may protect neuronal cells from oxidative damage. In experimental models of neurodegeneration, it has been shown to decrease markers of oxidative stress and improve cell survival rates .
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Protects against oxidative stress |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Cell Line Study : This study demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers when treated with varying concentrations of the compound.
- Neuroprotection Study : In models simulating neurodegenerative conditions, treatment with the compound resulted in significant reductions in cell death compared to controls.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example, it has been evaluated against human tumor cells by the National Cancer Institute (NCI), demonstrating significant antimitotic effects with mean growth inhibition values indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. It has shown effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. The structure-activity relationship studies indicate that modifications to the molecular framework can enhance its efficacy against specific pathogens .
Agricultural Applications
Due to the presence of the dichlorophenoxy group, this compound may possess herbicidal properties similar to those of other phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). Its application could extend to weed management in agricultural settings, providing an alternative or complementary option for controlling broadleaf weeds .
Case Study 1: Anticancer Efficacy
In a study conducted by researchers at a leading pharmacological institute, 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide was tested against a panel of cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated an IC50 value in the low micromolar range, highlighting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound against Mycobacterium smegmatis and Pseudomonas aeruginosa. The study reported significant activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions the compound as a candidate for further exploration in antimicrobial drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Acetamide Substituents
2.1.1. 2-(2,4-Dichlorophenoxy)-N-(4-Methylpyridin-2-yl)Acetamide (Compound 533)
- Structure: Shares the 2,4-dichlorophenoxy group but substitutes the tetrahydroquinolin moiety with a 4-methylpyridin-2-yl group.
- Applications : Cited as a synthetic auxin agonist, suggesting utility in plant growth regulation .
2.1.2. N-[3,4-(Methylenedioxy)Benzyl]-2-(2,4-Dichlorophenoxy)Acetamide (6a)
- Structure: Features a methylenedioxybenzyl group instead of the tetrahydroquinolin substituent.
- Synthesis: Derived from 2-(2,4-dichlorophenoxy)acetic acid and piperonylamine (53% yield, mp 117–119°C) .
- Properties: The benzyl group may enhance lipophilicity (logP ~4.5 inferred from analogs) and influence membrane permeability compared to the tetrahydroquinolin derivative .
2.1.3. 2-Chloro-N-[(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Methyl]Acetamide
- Structure: Retains the tetrahydroquinolin core but replaces the dichlorophenoxy group with a chloroacetamide.
- Applications: Used as a synthetic intermediate, highlighting the versatility of the tetrahydroquinolin scaffold in drug discovery .
Analogues with Varied Halogenation or Functional Groups
2.2.1. 2-(2,4-Dichlorophenoxy)-N-(2-Mercapto-Ethyl)-Acetamide (DICA)
- Structure: Incorporates a thiol-containing ethyl group instead of the tetrahydroquinolin moiety.
- Bioactivity : Demonstrated binding to caspase-7, suggesting apoptosis-modulating properties. The thiol group may enhance reactivity with cysteine residues in enzymes .
2.2.2. 2-(2,4-Dichlorophenoxy)-N-(4-Methylphenyl)Acetamide
- Structure: Substitutes the tetrahydroquinolin group with a 4-methylphenyl ring.
- Physicochemical Properties: Molecular weight = 310.18, logP = 4.486, polar surface area = 30.7 Ų. The methylphenyl group reduces steric hindrance compared to the bulkier tetrahydroquinolin system .
Physicochemical and Pharmacokinetic Profiles
- Hydrogen Bonding: The tetrahydroquinolin ring’s carbonyl and NH groups (donors/acceptors = 3/1) may enhance target binding compared to simpler aryl analogs .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step routes:
- Step 1 : Coupling of 2,4-dichlorophenoxyacetic acid with a tetrahydroquinoline precursor via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Step 2 : Optimization of reaction conditions (e.g., solvent: DMF or dichloromethane; temperature: 0–25°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
- Critical Parameters : Control of steric hindrance from the tetrahydroquinoline core and regioselectivity during chlorophenoxy group attachment .
Q. How is the structural characterization of this compound performed?
- Analytical Workflow :
- NMR : and NMR to confirm substituent positions and stereochemistry (e.g., δ 7.69 ppm for aromatic protons, δ 168–170 ppm for carbonyl groups) .
- Mass Spectrometry : High-resolution MS (ESI/APCI) to verify molecular weight (e.g., [M+H] at m/z 433.05) .
- IR Spectroscopy : Peaks at 1650–1750 cm for C=O (amide and ketone) .
Q. What in vitro assays are recommended for assessing biological activity?
- Primary Screens :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC values in HeLa or MCF-7 cells) .
- Mechanistic Follow-Up :
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based detection) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
- Catalytic Systems : Use of Pd/C or CuI for cross-coupling steps .
Q. How to resolve contradictions in bioactivity data across studies?
- Case Example : Discrepancies in IC values may arise from:
- Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) .
- Compound Stability : Monitor degradation via HPLC under assay conditions (pH 7.4, 37°C) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Approaches :
- Molecular Docking : AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with activity .
- Validation : Cross-check with experimental IC data from analogues (Table 1) .
Table 1 : SAR Trends in Analogues
| Substituent Modifications | Bioactivity Impact (vs. Parent Compound) |
|---|---|
| Chlorine → Fluorine (2,4-position) | ↑ Solubility, ↓ Cytotoxicity |
| Methyl → Ethyl (tetrahydroquinoline) | ↑ Metabolic stability |
| Phenoxy → Benzoyl | ↓ Antimicrobial activity |
Q. How to design mechanistic studies for target engagement?
- Techniques :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K) to purified enzymes .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
- Controls : Use inactive enantiomers or site-directed mutagenesis of putative binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
